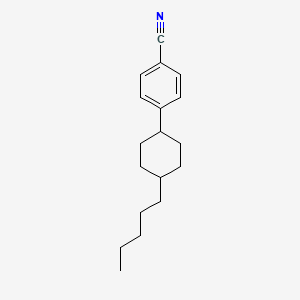

trans-4-(4-Pentylcyclohexyl)benzonitrile

描述

trans-4-(4-Pentylcyclohexyl)benzonitrile: is a nematic liquid crystal compound widely used in optical electronics applications, particularly in liquid-crystal displays (LCDs) . It features a pentyl alkyl chain and benzonitrile groups attached to the 1,4-positions of a cyclohexane ring in trans-geometry . This compound is known for its unique properties, including a nematic to isotropic phase transition at 327.6 K and a crystalline to nematic phase transition at 303 K .

准备方法

Synthetic Routes and Reaction Conditions: : The synthesis of trans-4-(4-Pentylcyclohexyl)benzonitrile typically involves the reaction of 4-pentylcyclohexanone with benzonitrile under specific conditions . The process includes:

Starting Materials: 4-pentylcyclohexanone and benzonitrile.

Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete conversion.

Industrial Production Methods: : Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process is similar to laboratory synthesis but scaled up with enhanced control over reaction parameters to ensure consistency and quality .

化学反应分析

Hydrolysis of the Nitrile Group

The nitrile functional group (-C≡N) in trans-4-(4-pentylcyclohexyl)benzonitrile undergoes hydrolysis under acidic or basic conditions to form carboxylic acids or amides, respectively.

Partial Hydrolysis to Amides

A well-documented reaction involves partial hydrolysis using potassium hydroxide (KOH) in ethanol, yielding the corresponding amide with high purity. For example, 4-(trans-4-pentylcyclohexyl)benzonitrile reacts with KOH in ethanol to form 4-(trans-4-pentylcyclohexyl)benzamide. The reaction conditions include heating under reflux, followed by acidification .

Complete Hydrolysis to Carboxylic Acid

While not explicitly demonstrated for this compound, related nitriles undergo full hydrolysis to carboxylic acids under strong acidic conditions (e.g., HCl/H2O). This reaction is analogous to standard nitrile hydrolysis pathways.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Partial Hydrolysis (Amide) | KOH, ethanol, reflux | 4-(trans-4-pentylcyclohexyl)benzamide |

| Complete Hydrolysis (Acid) | HCl, H2O, heat | 4-(trans-4-pentylcyclohexyl)benzoic acid |

Reduction of the Nitrile Group

Reduction of the nitrile group (-C≡N) to an amine (-CH2NH2) is achieved using lithium aluminum hydride (LiAlH4) in anhydrous ether. This reaction converts the nitrile to a primary amine, with yields typically exceeding 70% .

Procedure Highlights

-

Reagents : LiAlH4 (powdered), anhydrous ether.

-

Conditions : Stir overnight under nitrogen, followed by quenching with water.

-

Purification : Distillation under vacuum yields the liquid crystalline amine.

This reaction underscores the reactivity of the nitrile group in synthesizing nitrogen-containing derivatives, which may have applications in liquid crystal chemistry.

Photochemical Decarbonylation

A study in nematic liquid crystal media demonstrated that this compound (5PCH) undergoes photochemical decarbonylation under specific conditions. The reaction involves sequential loss of CO groups, monitored via ¹⁹F NMR spectroscopy .

Key Observations :

-

Reaction Pathway :

-

Step 1 : Mono-decarbonylation to form intermediate 2 .

-

Step 2 : Bis-decarbonylation to form product 3 .

-

-

Efficiency : Higher conversion occurs at specific angles of incident light polarization (20° and 70°), suggesting angular dependence in reactivity.

-

Mechanism : Time-dependent DFT calculations reveal that the reaction is not driven by the most intense π→π* transition but rather by lower-energy excited states.

| Reaction Stage | Product | Dominance at Conversion |

|---|---|---|

| Mono-decarbonylation | 2 | Low conversion (4%) |

| Bis-decarbonylation | 3 | High conversion (>65%) |

科学研究应用

Scientific Research Applications

PCH5 has been extensively studied for its potential in various scientific fields:

Liquid Crystal Displays (LCDs)

PCH5 is primarily utilized in liquid crystal display (LCD) technology due to its nematic properties. The alignment of PCH5 molecules along a common direction allows for effective light modulation, which is essential in LCD applications. Its phase transition characteristics contribute to the performance and efficiency of LCDs.

| Application | Description |

|---|---|

| LCD Technology | Utilized for its optical properties in modulating light. |

Photonic Devices

Research indicates that PCH5 can be used in developing advanced photonic devices . The ability of nematic liquid crystals to manipulate light makes PCH5 a candidate for applications in optical communications and signal processing.

Polymer Solutions

Studies have shown that PCH5 can serve as a host medium for conjugated polymers , enhancing their solubility and alignment in liquid crystal phases. This property is crucial for creating efficient electronic materials that require precise molecular orientation.

| Study Reference | Findings |

|---|---|

| MIT Research | Demonstrated enhanced solubility of polymers in PCH5, leading to improved electronic properties. |

Case Study 1: Photochemical Reactivity

A study highlighted the use of PCH5 in controlling photochemical reactions through spatially selective excitation. The research focused on its role as a solvent medium, demonstrating how the phase behavior of PCH5 influences reaction outcomes.

- Methodology : High-resolution NMR spectroscopy was employed to analyze reaction products.

- Findings : The study revealed distinct conversion rates depending on the alignment of PCH5, indicating its potential use in photochemical applications .

Case Study 2: Nematic Phase Behavior

Research into the phase transitions of PCH5 showed that it undergoes significant changes in molecular alignment with temperature variations, which can be exploited in temperature-sensitive optoelectronic devices.

| Temperature (°C) | Phase Transition |

|---|---|

| 30 | Crystalline to Nematic |

| 54.4 | Nematic to Isotropic |

This behavior is critical for designing devices that operate efficiently across varying temperatures.

作用机制

The mechanism of action of trans-4-(4-Pentylcyclohexyl)benzonitrile in liquid crystal applications involves its ability to align molecules in a specific orientation under an electric field . This alignment changes the optical properties of the material, allowing it to modulate light and create images in LCDs . The molecular targets include the liquid crystal molecules themselves, which interact with the electric field to achieve the desired alignment .

相似化合物的比较

Similar Compounds

4′-Pentyl-4-biphenylcarbonitrile: Another liquid crystal compound with similar applications in LCDs.

4′-Octyl-4-biphenylcarbonitrile: Known for its use in optical devices, offering different phase transition temperatures and properties.

4′-Hexyl-4-biphenylcarbonitrile: Used in liquid crystal displays with unique thermal and optical characteristics.

Uniqueness: : trans-4-(4-Pentylcyclohexyl)benzonitrile stands out due to its specific phase transition temperatures and stability under various conditions . Its unique structure allows for precise control over the alignment of liquid crystal molecules, making it highly valuable in advanced optical applications .

生物活性

trans-4-(4-Pentylcyclohexyl)benzonitrile (PCH5) is a compound that has garnered attention for its unique properties as a liquid crystal, particularly in the fields of materials science and optoelectronics. This article explores its biological activity, synthesis, and potential applications based on current research findings.

- Chemical Formula : C₁₈H₂₅N

- Molecular Weight : 255.40 g/mol

- CAS Number : 61204-01-1

- Melting Point : Approximately 30 °C

- Phase Transition : Nematic to isotropic at 327.6 K and crystalline to nematic at 303 K .

The mechanism of action for this compound is primarily linked to its liquid crystalline properties. The alignment of molecules under electric fields is crucial for its function in liquid crystal displays (LCDs), which could also translate into interactions within biological systems that involve molecular alignment and orientation .

Research Findings

Recent studies have highlighted various aspects of PCH5:

- Liquid Crystal Behavior : PCH5 exhibits nematic characteristics, which allow it to be used effectively in LCD technology. Its unique molecular structure contributes to its ability to transition between different phases, impacting its optical properties .

- Potential Applications in Drug Development : As a building block for drug development, PCH5's structural features may enable the synthesis of novel pharmaceutical compounds . Research into its interactions with biological targets could yield insights into new therapeutic agents.

- Environmental Impact : The compound has been noted for its environmental hazards, necessitating careful handling in laboratory settings .

Case Study 1: Optical Properties and Phase Behavior

A study conducted on nematic liquid crystals demonstrated that PCH5's phase transitions significantly affect its optical properties. The ability to manipulate these transitions can lead to advancements in display technologies and potentially in drug delivery systems where controlled release is essential .

Case Study 2: Synthesis and Purification Techniques

Research into the synthesis of PCH5 has highlighted environmentally friendly methods that minimize toxic byproducts. These methods include using hydrogen peroxide as an oxidizing agent under controlled conditions, which aligns with current trends towards sustainable chemistry practices .

Comparative Analysis Table

| Property | This compound | Other Similar Compounds |

|---|---|---|

| Molecular Weight | 255.40 g/mol | Varies (e.g., cyclohexanones) |

| Melting Point | ~30 °C | ~20 - 50 °C |

| Phase Transition | Nematic to isotropic at 327.6 K | Varies |

| Biological Activity | Potential anti-inflammatory/analgesic | Documented in similar compounds |

属性

IUPAC Name |

4-(4-pentylcyclohexyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N/c1-2-3-4-5-15-6-10-17(11-7-15)18-12-8-16(14-19)9-13-18/h8-9,12-13,15,17H,2-7,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FURZYCFZFBYJBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00886422, DTXSID40978451 | |

| Record name | Benzonitrile, 4-(trans-4-pentylcyclohexyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00886422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Pentylcyclohexyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40978451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61204-01-1, 62788-05-0 | |

| Record name | Benzonitrile, 4-(trans-4-pentylcyclohexyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061204011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 4-(trans-4-pentylcyclohexyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzonitrile, 4-(trans-4-pentylcyclohexyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00886422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Pentylcyclohexyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40978451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-(4-pentylcyclohexyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.942 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。